4-(2-(Azepan-1-yl)ethoxy)benzaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-(azepan-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-(Azepan-1-yl)ethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-(2-(Azepan-1-yl)ethoxy)benzoic acid.
Reduction: 4-(2-(Azepan-1-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-(Azepan-1-yl)ethoxy)benzaldehyde is used in various scientific research applications, including:
Organic Chemistry: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: As an intermediate in the synthesis of potential therapeutic agents.
Material Science: In the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde is not well-documented. its reactivity is primarily attributed to the presence of the aldehyde group, which can participate in various chemical reactions. The azepane ring may also contribute to its chemical behavior by providing steric and electronic effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde: Similar structure but with a piperidine ring instead of an azepane ring.
4-(2-(Morpholin-1-yl)ethoxy)benzaldehyde: Similar structure but with a morpholine ring instead of an azepane ring.
Uniqueness
4-(2-(Azepan-1-yl)ethoxy)benzaldehyde is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its analogs
Properties
IUPAC Name |
4-[2-(azepan-1-yl)ethoxy]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-13-14-5-7-15(8-6-14)18-12-11-16-9-3-1-2-4-10-16/h5-8,13H,1-4,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFCTUNXRHGCRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393099 | |
Record name | 4-(2-(azepan-1-yl)ethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223251-09-0 | |
Record name | 4-(2-(azepan-1-yl)ethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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